![molecular formula C9H11ClF3NO B3101364 (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride CAS No. 1391397-32-2](/img/structure/B3101364.png)
(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride
Overview
Description
“(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the linear formula C9H14ClNO . It is a solid substance stored at room temperature . The compound has a molecular weight of 187.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid substance stored at room temperature . It has a molecular weight of 187.67 .Scientific Research Applications
Metabolic Pathways
- Study of Metabolic Pathways in Rats : Research by Kanamori et al. (2002) explored the in vivo metabolism of a psychoactive phenethylamine, which is structurally related to (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride, in rats. This study identified multiple metabolic pathways and various metabolites, enhancing our understanding of the metabolic processes of similar compounds in biological systems Kanamori et al. (2002).
Synthetic Methods
- Synthesis of Related Compounds : Smith et al. (2005) discussed the preparation of a related phosphonic acid ester, demonstrating the synthetic versatility of trifluoroethyl compounds. This research contributes to the development of new synthetic methods for compounds with trifluoroethyl groups Smith et al. (2005).
Enantioselective Metabolism
- Enantioselective Metabolism Study : Hu and Kupfer (2002) investigated the enantioselective metabolism of methoxychlor, a pesticide with a structure related to (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride, by human cytochromes P450. This study provides insights into the selective formation of enantiomers by various P450 isoforms, which is crucial for understanding the pharmacological and toxicological properties of enantiomeric drugs Hu and Kupfer (2002).
Environmental Impact
- Study on Environmental Degradation : Yim et al. (2008) researched the reductive dechlorination of methoxychlor by a human intestinal bacterium under anaerobic conditions. This study contributes to our understanding of the environmental and health impacts of organochlorine pesticides and their degradation in human intestinal gut Yim et al. (2008).
Mechanism of Action
Target of Action
Similar compounds such as urapidil, an antihypertensive drug, target theα-blocker and the 5HT-1A receptor .
Mode of Action
It’s worth noting that urapidil, a related compound, lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Compounds like urapidil, which target similar receptors, are known to affect theserotoninergic system and α-adrenergic receptors , which could potentially influence a variety of physiological processes including mood, appetite, and cardiovascular function.
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Related compounds like urapidil are known to have antihypertensive effects, lowering blood pressure without affecting heart rate or intracranial blood pressure .
Action Environment
It’s worth noting that the compound is stable under an inert atmosphere and at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQDZBQXSQCSMM-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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